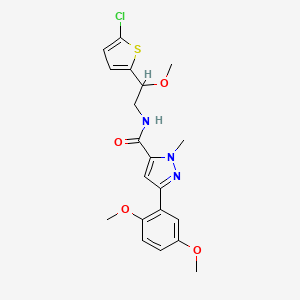
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing upon various research studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Chlorothiophene moiety : A sulfur-containing aromatic ring that may enhance biological activity.
- Dimethoxyphenyl group : Contributes to the compound's overall pharmacological profile.
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Chlorothiophene Intermediate : Chlorination of thiophene.
- Methoxyethylation : Introduction of the methoxyethyl group through nucleophilic substitution.
- Coupling Reaction : Formation of the final product through coupling with appropriate acyl chlorides.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including:
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis.
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, with specific compounds achieving minimum inhibitory concentrations (MIC) in the range of 31.25–62.5 μg/mL against fungal strains like Aspergillus niger .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in various studies. Pyrazole derivatives have been reported to inhibit inflammatory responses, as evidenced by:
- Reduction in paw edema in animal models.
- Inhibition of pro-inflammatory cytokines.
For example, compounds derived from pyrazole have shown COX-2 inhibitory activity comparable to established anti-inflammatory drugs like diclofenac .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
- It could modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Screening : A study evaluating a series of pyrazole derivatives found that certain compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Assessment : In a controlled study involving carrageenan-induced paw edema in rats, selected pyrazole derivatives demonstrated significant anti-inflammatory effects, reducing swelling and pain .
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-24-15(20(25)22-11-17(28-4)18-7-8-19(21)29-18)10-14(23-24)13-9-12(26-2)5-6-16(13)27-3/h5-10,17H,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRUULXQXTWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














